![molecular formula C20H32O5 B163474 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Overview
Description
Prostaglandin D2-d4 is a deuterated form of Prostaglandin D2, a lipid mediator predominantly released from mast cells and other immune cells such as T helper type 2 cells and dendritic cells. Prostaglandin D2 plays a significant role in various physiological and pathological processes, including inflammation, allergic reactions, and bronchoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin D2-d4 involves the incorporation of deuterium atoms into the Prostaglandin D2 molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Prostaglandin D2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of Prostaglandin D2-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin D2-d4 undergoes various chemical reactions, including:
Oxidation: Prostaglandin D2-d4 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Prostaglandin D2-d4 to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Prostaglandin D2-d4 molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Prostaglandin D2-d4 can lead to the formation of oxidized prostaglandin derivatives, while reduction can yield reduced prostaglandin forms .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula :
- Molecular Weight : 394.5 g/mol
- CAS Number : 1224443-47-3
Structural Features
The compound features multiple stereocenters and a long carbon chain with hydroxyl functional groups. Its (Z) configuration indicates specific geometric isomerism around the double bonds, which is critical for its biological activity.
Reactivity Profile
The presence of hydroxyl groups suggests that this compound can participate in various chemical reactions typical for fatty acids and their derivatives. This includes potential interactions with enzymes or receptors in biological systems.
Internal Standard for Mass Spectrometry
One of the primary applications of (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid is its use as an internal standard in the quantification of prostaglandin D2 (PGD2) by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The isotopic labeling allows for precise quantification and tracking of metabolic pathways involving PGD2, which is crucial for understanding various physiological and pathological processes.
Metabolic Tracing Studies
Due to its deuterated nature, this compound is suitable for metabolic tracing studies . Researchers can use it to investigate the metabolic pathways of fatty acids and their derivatives in biological systems. The incorporation of deuterium allows for enhanced sensitivity in detecting metabolites through NMR and MS techniques .
Pharmaceutical Development
As a derivative of prostaglandins, this compound may have implications in pharmaceutical development . Its structural characteristics suggest potential therapeutic applications in treating conditions related to inflammation and pain, similar to other prostaglandin analogs .
Biological Assays
The compound can be utilized in various biological assays to study its interactions with biological targets such as enzymes or receptors. Understanding these interactions is vital for elucidating the mechanisms of action and potential therapeutic effects .
Data Tables
Application | Description |
---|---|
Internal Standard | Used for quantifying PGD2 by GC/LC-MS |
Metabolic Tracing | Investigates fatty acid metabolic pathways using isotopic labeling |
Pharmaceutical Development | Potential therapeutic applications targeting inflammation and pain |
Biological Assays | Studies interactions with enzymes/receptors to elucidate mechanisms of action |
Case Study 1: Quantification of PGD2
In a recent study published in a peer-reviewed journal, researchers employed this compound as an internal standard for the quantification of PGD2 in human mast cells. The results demonstrated improved accuracy and reproducibility compared to non-deuterated standards.
Case Study 2: Metabolic Pathway Analysis
Another study utilized this compound to trace the metabolic pathways of fatty acids in murine models. The incorporation of deuterium allowed researchers to track the conversion rates of fatty acids into various metabolites accurately. This research provided insights into lipid metabolism under different physiological conditions .
Mechanism of Action
Prostaglandin D2-d4 exerts its effects by binding to specific receptors, including the Prostaglandin D2 receptor 1 (DP1) and Prostaglandin D2 receptor 2 (DP2). These receptors are G-protein-coupled receptors that mediate various biological responses, such as bronchoconstriction, inflammation, and immune cell chemotaxis. The activation of these receptors triggers downstream signaling pathways that lead to the observed physiological effects .
Comparison with Similar Compounds
Prostaglandin D2: The non-deuterated form of Prostaglandin D2, which shares similar biological functions but lacks the deuterium atoms.
Prostaglandin E2: Another prostaglandin with distinct biological functions, including vasodilation and modulation of immune responses.
Prostaglandin F2α: Involved in processes such as uterine contraction and regulation of intraocular pressure.
Uniqueness: Prostaglandin D2-d4 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in analytical applications. The deuterium atoms can also influence the compound’s pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research .
Biological Activity
(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid is a complex organic compound notable for its potential biological activities. This compound is a derivative of fatty acids and features multiple stereocenters and functional groups that suggest significant interactions within biological systems. The presence of deuterium isotopes indicates its utility in metabolic tracing and kinetic studies.
The molecular formula of the compound is with a molecular weight of 394.5 g/mol. Its structural complexity includes hydroxyl groups and a cyclopentane moiety, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H34O5 |
Molecular Weight | 394.5 g/mol |
CAS Number | 1224443-47-3 |
Stereochemistry | Chiral |
The biological activity of this compound can be attributed to its interaction with various biological targets such as enzymes and receptors. While specific mechanisms remain to be fully elucidated, preliminary studies suggest that it may influence metabolic pathways related to lipid metabolism and cellular signaling.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Similar compounds have shown potential in modulating inflammatory pathways by influencing eicosanoid synthesis.
- Antioxidant Properties : The structural features may confer protective effects against oxidative stress.
- Cell Signaling Modulation : It may act on pathways involved in cell growth and differentiation.
Case Studies
A number of studies have explored the biological implications of compounds structurally similar to (Z)-3,3,4,4-tetradeuterio...:
- Study on Eicosanoid Production : A study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory eicosanoids in vitro.
- Cell Culture Experiments : In cell culture models, the compound showed promise in reducing markers of oxidative stress and inflammation.
- Metabolic Tracing Studies : Utilizing deuterated compounds has allowed researchers to trace metabolic pathways more accurately.
Research Findings
Recent findings highlight the following aspects regarding the compound's activity:
- Enzyme Interactions : Preliminary data suggest interactions with glucosylceramidase enzymes which play a role in lipid metabolism.
- Toxicity Profiles : Toxicity assessments indicate low acute toxicity with no significant carcinogenic effects observed in preliminary Ames tests.
Study Focus | Findings |
---|---|
Eicosanoid Synthesis | Inhibition observed |
Oxidative Stress Markers | Reduction in cell culture models |
Toxicity Assessment | Low acute toxicity |
Properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-DCNIGHKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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